Fosinoprilat Acyl-|A-D-Glucuronide
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Overview
Description
Fosinoprilat Acyl-β-D-Glucuronide is a biochemical compound that is the active phosphinic acid metabolite of the prodrug fosinopril . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Fosinoprilat Acyl-β-D-Glucuronide is C29H42NO11P, and its molecular weight is 611.62 . The structure is related to the angiotensin-converting enzyme (ACE) inhibitor class of medications . More detailed structural analysis would require advanced computational methods or experimental techniques.Chemical Reactions Analysis
Fosinoprilat Acyl-β-D-Glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity that is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It undergoes complex transacylation and glycation reactions with proteins . More specific information about the chemical reactions involving Fosinoprilat Acyl-β-D-Glucuronide is not available in the search results.Scientific Research Applications
Role in Drug-Induced Toxicities
Acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, have been studied for their role in drug-induced toxicities . These metabolites are formed through the metabolism of carboxylic acid-containing drugs in both animals and humans . They circulate in plasma before being excreted in urine and bile . Due to their reactivity, they can covalently modify biological molecules, including proteins, lipids, and nucleic acids . This ability has led to significant interest in their potential role in drug-induced toxicities .
Metabolism of Carboxylic Acid-Containing Drugs
Fosinoprilat Acyl-|A-D-Glucuronide is a product of the metabolism of carboxylic acid-containing drugs . The formation of acyl glucuronides, such as Fosinoprilat Acyl-|A-D-Glucuronide, is an important pathway in the metabolism of these drugs . This process results in the formation of 1-β- O -acyl-glucuronide ester derivatives .
Inhibition of Key Enzymes and Transporters
Acyl glucuronides can inhibit key enzymes and transporters . This inhibition can lead to unanticipated interactions with several biological systems . The role of acyl glucuronides in these interactions is still being studied .
Use in Drug Discovery and Lead Optimization Programs
The understanding of acyl glucuronides and their potential toxicities has led to the development of de-risking strategies in drug discovery and lead optimization programs . These strategies aim to minimize the likelihood of acyl glucuronide-mediated toxicity .
Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Therapy
Fosinopril, the precursor of Fosinoprilat Acyl-|A-D-Glucuronide, is an angiotensin-converting enzyme (ACE) inhibitor . It is used in the treatment of essential hypertension and congestive heart failure . The unique pharmacologic profile of Fosinopril, including its metabolism to Fosinoprilat Acyl-|A-D-Glucuronide, has been extensively reviewed .
Pharmacokinetics
Around 32 to 36% of an oral dose of Fosinopril is absorbed and rapidly hydrolyzed to Fosinoprilat in healthy volunteers . Further metabolism to p-hydroxy-Fosinoprilat and the acyl β-glucuronide of Fosinoprilat also occurs . Food appears not to affect absorption .
Mechanism of Action
Mode of Action
Fosinoprilat inhibits the ACE enzyme, thereby preventing the conversion of ATI to ATII . ATII is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure . By inhibiting the formation of ATII, Fosinoprilat helps to lower blood pressure .
Biochemical Pathways
The inhibition of the ACE enzyme by Fosinoprilat disrupts the RAAS pathway . This results in decreased levels of ATII, leading to reduced vasoconstriction and decreased blood pressure . Additionally, the reduction in ATII levels also decreases the secretion of aldosterone, a hormone that promotes the absorption of sodium and water in the kidneys . This further contributes to the lowering of blood pressure .
Pharmacokinetics
Fosinopril, the prodrug, is rapidly hydrolyzed to fosinoprilat, its principle active metabolite . The pharmacokinetics of Fosinoprilat Acyl-β-D-Glucuronide would likely be influenced by factors such as absorption, distribution, metabolism, and excretion processes of Fosinopril and Fosinoprilat.
Result of Action
The result of Fosinoprilat’s action is a decrease in blood pressure . This makes it useful in the treatment of conditions such as hypertension and congestive heart failure . It may also be used to slow the progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)/t20-,21+,23+,24+,25-,26+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOZVBEQBWEGK-CXOPANLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NO11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747831 |
Source
|
Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosinoprilat acyl-beta-D-glucuronide | |
CAS RN |
113411-09-9 |
Source
|
Record name | 1-O-[(4S)-4-Cyclohexyl-1-{[hydroxy(4-phenylbutyl)phosphoryl]acetyl}-L-prolyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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